molecular formula C11H16FN5 B11759215 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11759215
M. Wt: 237.28 g/mol
InChI Key: OEHWVTLWEDDUIX-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. This compound’s unique structure, which includes both ethyl and fluoro substituents, makes it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives. One common method includes the alkylation of 1-ethyl-5-fluoro-1H-pyrazole with 1-methyl-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process is often optimized for large-scale production by adjusting parameters like temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole
  • 5-fluoro-1H-pyrazole
  • 1-methyl-1H-pyrazole-3-carbaldehyde

Uniqueness

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine stands out due to its dual pyrazole structure with both ethyl and fluoro substituents. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H16FN5/c1-3-17-11(12)9(7-14-17)6-13-8-10-4-5-16(2)15-10/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

OEHWVTLWEDDUIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=NN(C=C2)C)F

Origin of Product

United States

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